4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine
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Overview
Description
4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine is a heterocyclic compound that features a triazolopyrazine core fused with a piperidine ring
Mechanism of Action
Target of Action
The primary target of 3-Piperidin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is the dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme responsible for breaking down incretin hormones in the body, which help to regulate blood glucose levels. By inhibiting DPP-4, this compound helps to increase the levels of incretin hormones, leading to a decrease in blood glucose levels .
Mode of Action
3-Piperidin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine acts as a DPP-4 inhibitor . It binds to the active site of the DPP-4 enzyme, preventing it from cleaving and inactivating incretin hormones. This results in increased levels of active incretins, which stimulate insulin secretion and inhibit glucagon release, thereby reducing blood glucose levels .
Biochemical Pathways
The action of 3-Piperidin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine affects the incretin pathway . Incretins, such as GLP-1 and GIP, are hormones that are released in response to food intake. They enhance the secretion of insulin from pancreatic beta cells and suppress the release of glucagon from alpha cells. By inhibiting DPP-4, this compound prolongs the action of incretins, leading to improved regulation of glucose homeostasis .
Pharmacokinetics
They are absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of 3-Piperidin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine’s action include increased levels of active incretins, enhanced insulin secretion, reduced glucagon release, and ultimately, decreased blood glucose levels . In addition, some studies suggest that it may have antiproliferative action against certain cancer cell lines .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 3-Piperidin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine. For instance, the pH of the gastrointestinal tract can affect the absorption of the compound. Additionally, the presence of other medications can potentially interact with this compound, influencing its effectiveness and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One method involves the reaction of ethanol and hydrazine hydrate with 2-chloropyrazine, followed by the addition of chlorobenzene and trifluoroacetic anhydride. The mixture is then refluxed and distilled to remove trifluoroacetic acid, and the pH is adjusted to 12 to separate organic phases .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential as a pharmaceutical intermediate in drug development.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine: This compound has a similar triazolopyrazine core but with an azepin ring instead of a piperidine ring.
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound features a trifluoromethyl group and is used in the synthesis of pharmaceuticals.
Uniqueness
4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a triazolopyrazine core with a piperidine ring makes it a versatile compound for various research applications.
Properties
IUPAC Name |
3-piperidin-4-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5/c1-3-11-4-2-8(1)10-14-13-9-7-12-5-6-15(9)10/h8,11-12H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLHMISDEKHVBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C3N2CCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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